Triphenyl Phosphate

Description

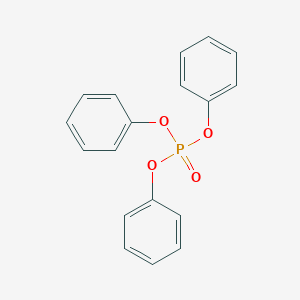

Structure

3D Structure

Properties

IUPAC Name |

triphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNDPSIHUTMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P, Array | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021952 | |

| Record name | Triphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphate appears as colorless crystals. (NTP, 1992), Dry Powder, Liquid; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless, crystalline powder with a phenol-like odor; [NIOSH], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless, crystalline powder with a phenol-like odor. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

473 °F at 11 mmHg (NTP, 1992), BP: 245 °C at 11 mm Hg, 370 °C, 473 °F at 11 mmHg, 776 °F | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

428 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (Closed cup), 220 °C c.c., 428 °F | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C, Insoluble in water, Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform, Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol, For more Solubility (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.001, (129 °F): 0.002% | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2055 (NTP, 1992) - Denser than water; will sink, Density: 1.2055 g/cu cm at 50 °C, Bulk density: 10.5 lb/gal, Relative density (water = 1): 1.27, 1.2055, 1.29 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.19 (Air = 1) | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 380.3 °F (NTP, 1992), 0.000002 [mmHg], 2.00X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1, 1 mmHg at 380 °F, (380 °F): 1 mmHg | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals from ligroin; prisms from alcohol; needles from diethyl ether, Colorless, crystalline powder, Needles | |

CAS No. |

115-86-6 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZE19Z66EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, triphenyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TC802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

122 to 124 °F (NTP, 1992), 49.39 °C, 49-50 °C, 122-124 °F, 120 °F | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Triphenyl Phosphate (CAS Number 115-86-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl Phosphate (TPP), with the CAS number 115-86-6, is an organophosphate compound widely utilized as a flame retardant and plasticizer.[1][2] It is synthesized from the reaction of phosphorus oxychloride with phenol.[1][3] TPP is a colorless, crystalline solid that is soluble in many organic solvents but has low solubility in water.[4] Its primary applications include its use in electronic equipment, PVC, hydraulic fluids, adhesives, and even cosmetics like nail polish to enhance flexibility and durability. The mechanism of its flame-retardant action involves the formation of phosphoric acid and then pyrophosphoric acid upon thermal decomposition, which acts as a heat transfer barrier.

Despite its widespread use, there is growing concern regarding the toxicological effects of TPP. Studies have linked exposure to TPP with a range of adverse health outcomes, including reproductive and developmental toxicity, neurotoxicity, metabolic disruption, and endocrine-disrupting effects. This technical guide provides a comprehensive overview of the core information on this compound, with a focus on its physicochemical properties, synthesis and analysis, toxicological profile, and the underlying molecular mechanisms of its action.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 115-86-6 | |

| Molecular Formula | C₁₈H₁₅O₄P | |

| Molecular Weight | 326.28 g/mol | |

| Appearance | Colorless crystalline powder | |

| Odor | Faint, phenol-like | |

| Melting Point | 48-50 °C | |

| Boiling Point | 244 °C at 10 mmHg | |

| Density | 1.2055 g/cm³ | |

| Vapor Pressure | 1.3 mmHg at 200 °C | |

| Water Solubility | 1.9 mg/L at 24 °C (practically insoluble) | |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ether, and alcohol | |

| LogP (Octanol/Water Partition Coefficient) | 4.6 at 20 °C |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route of Administration | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | >20,000 mg/kg | |

| Mouse | Oral | >5,000 mg/kg | ||

| Guinea Pig | Oral | >4,000 mg/kg | ||

| Acute Dermal LD50 | Rabbit | Dermal | >7,900 mg/kg | |

| Acute Inhalation LC50 | Rat | Inhalation | >200 mg/L/hr | |

| NOAEL (No-Observed-Adverse-Effect Level) - Developmental Toxicity | Rabbit | Dermal | 200 mg/kg/day | |

| NOAEL - Repeated Dose Oral | Rat | Oral (dietary) | 161 mg/kg/day (4-month study) | |

| NOAEL - Repeated Dose Dermal | Rabbit | Dermal | 1000 mg/kg/day (3-week study) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and toxicological assessment of this compound.

Synthesis of this compound

Principle: this compound is commonly synthesized by the reaction of phosphorus oxychloride with phenol. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of phenol attacks the phosphorus atom of phosphorus oxychloride, with the subsequent elimination of hydrogen chloride (HCl).

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an HCl trap, place molten phenol.

-

Reagent Addition: While stirring, slowly add phosphorus oxychloride dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be controlled, typically maintained between 20-30 °C. The dropping time is generally controlled over 4.5-5.5 hours.

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour.

-

Acid Removal: Gradually heat the reaction mixture to 120 °C to facilitate the removal of dissolved HCl gas. Subsequently, apply a vacuum to further remove residual HCl.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a sensitive and selective analytical technique for the quantification of TPP in various matrices. The gas chromatograph separates TPP from other components based on its volatility, and the mass spectrometer provides identification and quantification based on its unique mass spectrum.

Experimental Protocol:

-

Sample Preparation (e.g., for environmental samples):

-

Extraction: Extract the sample with a suitable organic solvent such as a mixture of n-hexane and acetone.

-

Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for TPP (e.g., m/z 326, 152, 77).

-

-

Quantification: Prepare a calibration curve using standard solutions of TPP. An internal standard, such as this compound-d15, is recommended for accurate quantification.

In Vitro Neurotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. A reduction in cell viability upon exposure to a substance suggests potential cytotoxicity.

Experimental Protocol:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate until they reach the desired confluence.

-

Treatment: Expose the cells to various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Zebrafish Developmental Toxicity Assay

Principle: The zebrafish embryo is a widely used in vivo model for assessing developmental toxicity due to its rapid development, transparency, and genetic similarity to humans.

Experimental Protocol:

-

Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

-

Exposure: Place the embryos in a multi-well plate containing embryo medium with different concentrations of this compound (e.g., 0.8, 4, 20, and 100 µg/L). Include a vehicle control (e.g., 0.1% DMSO). The exposure typically starts from a few hours post-fertilization (hpf) and continues for several days (e.g., up to 144 hpf).

-

Endpoint Assessment: At specific time points, assess various developmental endpoints under a stereomicroscope, including:

-

Mortality: Record the number of dead embryos.

-

Hatching Rate: Determine the percentage of hatched larvae.

-

Morphological Abnormalities: Look for malformations such as pericardial edema, yolk sac edema, and spinal curvature.

-

Heart Rate: Measure the heart rate of the developing embryos.

-

Behavioral Analysis: Assess locomotor activity.

-

Endocrine Disruption Assessment using a Reporter Gene Assay

Principle: Reporter gene assays are in vitro methods used to screen for chemicals that can interact with nuclear receptors and modulate their activity.

Experimental Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., Chinese Hamster Ovary cells) with an expression vector for the human nuclear receptor of interest (e.g., estrogen receptor α) and a reporter vector containing a luciferase gene under the control of a hormone-responsive element.

-

Treatment: Expose the transfected cells to various concentrations of this compound. Include a positive control (the natural hormone ligand) and a vehicle control.

-

Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: An increase or decrease in luciferase activity compared to the control indicates that TPP is acting as an agonist or antagonist for the specific nuclear receptor, respectively.

Signaling Pathways and Mechanisms of Action

This compound exerts its toxicological effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions.

MAPK/ERK Signaling Pathway

TPP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

PI3K/AKT Signaling Pathway

TPP can also activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is involved in cell growth, proliferation, and metabolism.

Endocrine Disruption Pathways

TPP is recognized as an endocrine-disrupting chemical, primarily through its interaction with nuclear receptors such as the estrogen receptor (ER) and peroxisome proliferator-activated receptor-gamma (PPARγ).

TPP can act as an agonist for the estrogen receptor, initiating downstream signaling cascades that can lead to cell proliferation.

TPP is a known ligand for PPARγ, a key regulator of adipogenesis and lipid metabolism.

Conclusion

This compound is a compound of significant industrial importance, but its potential for adverse health effects necessitates a thorough understanding of its properties and mechanisms of action. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, summarizing the key physicochemical and toxicological data, detailing essential experimental protocols, and visualizing the critical signaling pathways affected by TPP. The presented information underscores the need for continued research into the long-term health implications of TPP exposure and the development of safer alternatives.

References

Triphenyl Phosphate as a plasticizer in polymers

An In-depth Technical Guide to Triphenyl Phosphate as a Plasticizer in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPP), an organophosphate ester, is a widely utilized additive in the polymer industry, serving a dual role as both a plasticizer and a flame retardant.[1][2][3] Its primary function as a plasticizer is to enhance the flexibility, durability, and processability of polymeric materials.[1][4] TPP achieves this by intercalating between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). This guide provides a comprehensive technical overview of TPP's role as a plasticizer, including its mechanism of action, effects on polymer properties, relevant experimental protocols for characterization, and a summary of its biological interactions.

Mechanism of Action as a Plasticizer

The plasticizing effect of this compound stems from its molecular structure and its ability to disrupt the rigid, entangled network of polymer chains. By positioning itself between these chains, TPP increases the free volume within the polymer matrix. This separation reduces the cohesive forces between the polymer chains, allowing for greater mobility and flexibility at lower temperatures. Consequently, the energy required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state—the glass transition temperature (Tg)—is significantly lowered.

Caption: Mechanism of Polymer Plasticization by this compound.

Effects on Polymer Properties

The incorporation of TPP into a polymer matrix can significantly alter its mechanical and thermal properties.

Mechanical Properties

As a plasticizer, TPP generally increases the flexibility and elongation at break of polymers while decreasing their tensile strength. However, in some composite systems, TPP has been observed to improve tensile strength, potentially by enhancing the interaction between the polymer matrix and reinforcing fillers. For instance, in hemp fiber-reinforced polycarbonate composites, the addition of 20% TPP resulted in a 38% increase in tensile strength.

Thermal Properties

The most notable thermal effect of TPP is the reduction of the glass transition temperature (Tg). This effect is concentration-dependent, with higher concentrations of TPP leading to a greater reduction in Tg. For example, the addition of TPP to polycarbonate can lower its Tg from approximately 148°C to 94°C.

Data Presentation

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of Polymers

| Polymer | TPP Concentration (wt%) | Original Tg (°C) | Plasticized Tg (°C) | Reference |

| Polycarbonate (PC) | 20 | 148.44 | 93.74 | |

| Polyamide 66 (PA66) with low Tg P-glass | Not specified | - | 65 | |

| Polyvinyl Chloride (PVC) with POSS | 10 | 75.9 | 57.4 |

Table 2: Effect of this compound on the Mechanical Properties of Polymers

| Polymer System | TPP Concentration (wt%) | Property | Original Value | Value with TPP | % Change | Reference |

| Polyimide (PI) Film | 3 | Tensile Strength | - | - | +80% | |

| Hemp Fiber/PC Composite | 20 | Tensile Strength | - | 59.52 MPa | +38% | |

| Epoxy Resin DER 671X75 | 5 | Impact Strength | 20 kG.cm | 25 kG.cm | +25% | |

| Epoxy Resin with Nanosilica | 5 | Impact Strength | - | - | +125% |

Experimental Protocols

The characterization of TPP-plasticized polymers involves a suite of analytical techniques to assess their thermal, mechanical, and chemical properties.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

Methodology (based on ISO 11358-1):

-

Sample Preparation: A small sample of the polymer (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed pan is used as a reference.

-

Thermal Program: A common method involves a heat-cool-heat cycle.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A final heating scan is performed at the same rate as the first. The Tg is typically determined from this second scan.

-

-

Data Analysis: The glass transition is observed as a step-change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer and to quantify its composition, including the amount of plasticizer.

Methodology (based on ASTM E1131):

-

Sample Preparation: A small sample (10-15 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 600°C).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition indicates the thermal stability. The percentage of TPP can be estimated from the weight loss at temperatures where TPP volatilizes but the polymer remains stable.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is utilized to identify the presence of TPP in the polymer and to study the interactions between the plasticizer and the polymer matrix.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small piece of the polymer film or a powdered sample is placed directly onto the ATR crystal. No extensive sample preparation is typically required.

-

Spectral Acquisition: The infrared spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands of TPP, such as those corresponding to P=O stretching (around 1292 cm⁻¹), P-O-C stretching, and the aromatic C=C stretching of the phenyl rings (around 1590 and 1488 cm⁻¹).

Caption: General Experimental Workflow for Polymer Characterization.

Biological Interactions of this compound

Beyond its role in material science, TPP is recognized as an environmental contaminant with potential biological effects. Understanding these interactions is crucial for a comprehensive assessment of its use.

Biodegradation Pathway

In the environment, TPP can be biodegraded by microorganisms. The primary degradation pathway involves the stepwise hydrolysis of the ester bonds. TPP is first hydrolyzed to diphenyl phosphate (DPHP) and phenol. DPHP can be further degraded to phenyl phosphate (PHP) and subsequently to inorganic phosphate and phenol.

Caption: Biodegradation Pathway of this compound.

Endocrine Disruption Signaling

TPP has been identified as an endocrine-disrupting chemical (EDC). Studies have shown that TPP can act as an agonist for estrogen receptor α (ERα). Upon binding to ERα, TPP can initiate a signaling cascade that involves the activation of nuclear factor-kappa B (NF-κB). This, in turn, can lead to an increase in the expression of cyclin D1, a key protein involved in cell cycle progression. This pathway highlights a potential mechanism by which TPP may exert adverse health effects.

Caption: Endocrine Disrupting Signaling Pathway of TPP.

Conclusion

This compound is a versatile and effective plasticizer for a wide range of polymers, enhancing their flexibility and processability by lowering the glass transition temperature. Its effects on polymer properties can be readily characterized using standard thermal and spectroscopic techniques. However, its potential for environmental persistence and endocrine disruption necessitates a thorough evaluation of its life cycle and potential health impacts. This guide provides a foundational understanding for researchers and professionals working with TPP-plasticized polymers, enabling informed material design and risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]

- 3. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]

- 4. Evaluation of the effect of this compound on hemp fiber-reinforced polycarbonate composites for 3D printing applications | AVESİS [avesis.kocaeli.edu.tr]

Triphenyl Phosphate: A Comprehensive Technical Guide on its Neurotoxicity and Developmental Effects in Zebrafish

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotoxic and developmental effects of triphenyl phosphate (TPP) in the zebrafish model organism (Danio rerio). TPP, a widely used organophosphate flame retardant and plasticizer, has been detected in various environmental matrices and biota, raising concerns about its potential adverse health effects. The zebrafish, with its genetic and metabolic homology to humans, rapid development, and optical transparency, serves as a powerful in vivo model for toxicological screening and mechanistic studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways implicated in TPP-induced toxicity.

Quantitative Toxicological Data

Exposure to this compound elicits a range of dose-dependent effects on the development and neurological function of zebrafish. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of TPP's potency across different endpoints.

Table 1: Acute Toxicity and Developmental Endpoints

| Endpoint | Exposure Duration | Concentration/Value | Effect | Reference |

| LC50 | 96 hours post-fertilization (hpf) | 5.3 mg/L | Lethality | [1] |

| EC50 (Pericardial Edema) | 24 to 72 hpf | ~6.25 µM | Induction of pericardial edema | [2] |

| Survival Rate | 5 to 72 hpf | 12.5 µM | Significant decrease | [3] |

| Hatchability | Not Specified | Concentration-dependent | Reduction | [4][5] |

| Body Length | 5 days post-fertilization (dpf) | 5 µg/L | Significant reduction (mean difference of 0.14 mm) | |

| Body Length | 120 hpf | >300 µg/L | Reduction | |

| Heart Rate | 144 hpf | 100 µg/L | Significant reduction | |

| Pericardial Edema | 5 dpf | 1 and 5 µg/L | Increased prevalence (17.3% and 23% respectively) | |

| Malformations | Not Specified | Concentration-dependent | Induction of various malformations |

Table 2: Neurotoxicity and Behavioral Endpoints

| Endpoint | Exposure Duration | Concentration | Effect | Reference |

| Locomotor Activity | 2 to 144 hpf | 100 µg/L | Significant reduction | |

| Swimming Distance & Speed | Not Specified | Concentration-dependent | Reduction | |

| Acetylcholinesterase (AChE) Activity | 2 to 144 hpf | Environmentally relevant concentrations | Marked inhibition | |

| Acetylcholinesterase (AChE) Activity | Chronic larval exposure | 100 µg/L | Increased activity | |

| Neurotransmitter Levels (γ-aminobutyric acid, histamine) | 2 to 144 hpf | Environmentally relevant concentrations | Significant alteration |

Table 3: Gene and Protein Expression Changes

| Gene/Protein | Exposure Concentration | Effect | Implicated Pathway/Process | Reference |

| cyp26a1 | 12.5 µM | ~5-fold decrease | Retinoic Acid Metabolism | |

| α1-tubulin, mbp, syn2a, shha, elavl3 | 0.8 - 100 µg/L | Downregulation | Central Nervous System Development | |

| gap-43 protein | 0.8 - 100 µg/L | Upregulation | Central Nervous System Development | |

| mbpa, syn2a, foxo3a, pax6a | Not Specified | Dysregulation | Neurodevelopment | |

| bcl2a, baxa, casp9 | Not Specified | Dysregulation | Apoptosis | |

| tbx5a, nppa, nppb, bmp4 | 1.5 - 15 nM | Dysregulation | Cardiac Development | |

| DNMT and TET expression | Not Specified | Decrease | Epigenetic Regulation |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating TPP toxicity in zebrafish.

Zebrafish Embryo Toxicity (ZET) Assay

This assay is a standardized developmental toxicity test.

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure Initiation: 6 hours post-fertilization (hpf), covering the period of organogenesis.

-

Exposure Duration: Continuous exposure until 120 hpf.

-

Test Vessels: Multi-well plates (e.g., 24-well or 96-well plates).

-

Exposure Solutions: TPP is typically dissolved in a carrier solvent like dimethyl sulfoxide (DMSO) and then diluted to the final test concentrations in embryo medium. The final DMSO concentration is kept low (e.g., <0.1%) and consistent across all treatment and control groups.

-

Solution Renewal: Test solutions are often renewed daily to maintain chemical concentrations.

-

Endpoints Measured:

-

Mortality: Assessed daily.

-

Hatching Rate: Monitored until 96 hpf.

-

Morphological Abnormalities: Evaluated at specific time points (e.g., 72 or 96 hpf), including pericardial edema, yolk sac edema, and body axis malformations.

-

Heart Rate: Measured by visually counting ventricular contractions for a set period.

-

Body Length: Measured from the head to the tip of the tail at the end of the exposure period.

-

Locomotor Activity Assay

This assay assesses the impact of TPP on the behavior of zebrafish larvae.

-

Test Organism: Zebrafish larvae (typically 5-7 dpf).

-

Acclimation: Larvae are individually placed in wells of a multi-well plate and allowed to acclimate.

-

Data Acquisition: An automated tracking system monitors the movement of each larva over a defined period, often including alternating light and dark phases to assess different behavioral responses.

-

Parameters Measured: Total distance moved, swimming speed, duration of movement, and changes in activity in response to light stimuli.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay measures the activity of a key enzyme in the nervous system.

-

Sample Preparation: Pools of zebrafish larvae are homogenized in a suitable buffer.

-

Assay Principle: The assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

Measurement: The rate of color formation is measured spectrophotometrically and is proportional to the AChE activity.

Gene Expression Analysis (Real-Time PCR)

This technique quantifies changes in the expression of specific genes.

-

RNA Isolation: Total RNA is extracted from pools of zebrafish embryos or larvae at the end of the exposure period.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The relative expression levels of target genes are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument. Gene expression is typically normalized to a stable reference gene.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key molecular pathways and experimental workflows relevant to TPP toxicity in zebrafish.

Signaling Pathways

Caption: TPP-induced neurotoxicity and developmental toxicity pathways.

Experimental Workflow

Caption: General experimental workflow for assessing TPP toxicity in zebrafish.

Retinoic Acid Signaling Disruption

Caption: TPP's interference with retinoic acid signaling.

Conclusion

The evidence presented in this technical guide demonstrates that this compound exhibits significant neurotoxic and developmental effects in the zebrafish model. TPP exposure can lead to mortality, developmental malformations, and behavioral deficits at environmentally relevant concentrations. Mechanistically, TPP appears to disrupt multiple critical signaling pathways, including those involved in neurodevelopment, cardiac development, and retinoic acid homeostasis. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental health, and drug development, facilitating further investigation into the risks associated with TPP exposure and the development of potential mitigation strategies. The continued use of the zebrafish model will be crucial in elucidating the full spectrum of TPP's toxicological profile and its implications for vertebrate health.

References

- 1. Environmentally Relevant Concentrations of this compound (TPhP) Impact Development in Zebrafish [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound-induced developmental toxicity in zebrafish: Potential role of the retinoic acid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurodevelopmental toxicity of organophosphate flame retardant this compound (TPhP) on zebrafish (Danio rerio) at different life stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Triphenyl Phosphate: A Comprehensive Technical Guide to its Material Safety Data Sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical safety and handling information for Triphenyl Phosphate (TPP), a compound commonly used as a plasticizer and flame retardant. For laboratory and drug development professionals, a thorough understanding of this substance's properties and potential hazards is paramount for ensuring a safe working environment and accurate experimental outcomes. This document synthesizes key data from various material safety data sheets and scientific resources, presenting it in a clear and accessible format for the scientific community.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for safe storage, handling, and in the event of a spill.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₅O₄P | [3][4] |

| Molecular Weight | 326.28 g/mol | |

| Appearance | Colorless, crystalline powder/flakes | |

| Odor | Odorless or faint phenol-like odor | |

| Melting Point | 48-50 °C (lit.) | |

| Boiling Point | 244 °C at 10 mmHg (lit.) | |

| Flash Point | 220 °C (closed cup) | |

| Vapor Pressure | 1.3 mm Hg at 200 °C | |

| Water Solubility | Insoluble (0.0019 g/L at 20 °C) | |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, chloroform, ether, and acetone. | |

| Density | 1.2055 g/cm³ |

Toxicological Data

This compound exhibits low acute oral and dermal toxicity. However, it is classified as very toxic to aquatic life, with long-lasting effects.

Acute Toxicity

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | > 20,000 mg/kg | |

| LD50 | Mouse | Oral | 1320 mg/kg | |

| LD50 | Rabbit | Dermal | > 7,900 mg/kg | |

| LC50 | Rainbow Trout (Oncorhynchus mykiss) | Aquatic | 0.4 mg/L (96 h) | |

| EC50 | Water Flea (Daphnia magna) | Aquatic | 1 mg/L (48 h) |

Health Effects

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation. Some evidence suggests a potential for skin sensitization, though the incidence is low.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Chronic Exposure: High or repeated exposure may affect the peripheral nervous system, potentially causing weakness and poor coordination.

Occupational Exposure Limits

Several organizations have established occupational exposure limits for this compound to protect workers from potential health effects.

| Organization | Limit (Time-Weighted Average) | Source(s) |

| OSHA (PEL) | 3 mg/m³ (8-hour) | |

| ACGIH (TLV) | 3 mg/m³ (8-hour) | |

| NIOSH (REL) | 3 mg/m³ (10-hour) |

Experimental Protocols: A Methodological Overview

While specific, detailed experimental protocols are proprietary to the testing laboratories, the methodologies for key toxicological endpoints generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The acute oral toxicity of this compound is typically determined using a method similar to OECD Test Guideline 401 (Acute Oral Toxicity) or OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) . A general workflow for such an experiment is outlined below.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Triphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl phosphate (TPP) is a widely utilized organophosphate compound, finding application as a flame retardant and plasticizer in a diverse range of industrial and consumer products. A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective application, and the development of new formulations. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, including detailed experimental protocols for their determination and a summary of its spectral properties. The synthesis, hydrolysis, and thermal decomposition of this compound are also discussed and visualized.

Physical Properties

This compound is a colorless, odorless crystalline solid at room temperature.[1][2] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅O₄P | [3] |

| Molecular Weight | 326.28 g/mol | [3] |

| Appearance | Colorless crystalline powder/solid | [1] |

| Melting Point | 48-50 °C | |

| Boiling Point | 244 °C at 10 mmHg | |

| Density | 1.2055 g/cm³ | |

| Vapor Pressure | 1.3 mmHg at 200 °C | |

| Flash Point | 220 °C | |

| Water Solubility | 0.0019 g/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, and ether. Moderately soluble in alcohol. |

Chemical Properties

This compound exhibits reactivity characteristic of phosphate esters. It is stable under normal conditions but undergoes hydrolysis and thermal decomposition under specific environments.

Hydrolysis

The hydrolysis of this compound is pH-dependent. It is slow in acidic and neutral conditions but proceeds rapidly in alkaline solutions. The primary products of hydrolysis are diphenyl phosphate and phenol. Under strongly acidic conditions and elevated temperatures, complete hydrolysis to phosphoric acid and phenol can occur.

Thermal Decomposition

This compound begins to decompose at approximately 600 °C in an inert atmosphere. The decomposition process is a key aspect of its function as a flame retardant. Upon heating, it forms phosphoric acid, which then condenses to form pyrophosphoric acid. This acts in the condensed phase to create a protective char layer that insulates the material from heat and oxygen. In the gas phase, phosphorus-containing radicals are released, which interrupt the radical chain reactions of combustion.

Synthesis of this compound

This compound is commercially synthesized via the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH). This is a nucleophilic substitution reaction where the oxygen of the phenol attacks the electrophilic phosphorus atom of the phosphorus oxychloride, with the subsequent elimination of hydrogen chloride. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid.

Hydrolysis Mechanism

The hydrolysis of this compound in an alkaline medium proceeds via a nucleophilic attack of a hydroxide ion on the phosphorus atom, leading to the displacement of a phenoxide ion and the formation of diphenyl phosphate.

References

Triphenyl Phosphate: A Comprehensive Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl phosphate (TPP), an organophosphate ester first synthesized in the late 19th century, has a long history of use as a flame retardant and plasticizer.[1] Initially considered to have low toxicity, a growing body of scientific evidence has repositioned TPP as a compound of significant interest in toxicological and pharmacological research.[2] Current research focuses on its role as an endocrine disruptor, a modulator of key cellular signaling pathways, and a potential neurotoxicant. This technical guide provides an in-depth overview of the historical and contemporary research applications of this compound, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for its study.

Historical Perspective: From Industrial Chemical to Research Probe